molecular formula C8H14N2S B14406842 N,N-Dimethyl-4-(propan-2-yl)-1,3-thiazol-2-amine CAS No. 85656-44-6

N,N-Dimethyl-4-(propan-2-yl)-1,3-thiazol-2-amine

Cat. No.: B14406842
CAS No.: 85656-44-6
M. Wt: 170.28 g/mol
InChI Key: QRYOBASSRUOZQP-UHFFFAOYSA-N
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Description

N,N-Dimethyl-4-(propan-2-yl)-1,3-thiazol-2-amine is an organic compound with a thiazole ring structure. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. The presence of the thiazole ring imparts unique chemical properties to the compound, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-4-(propan-2-yl)-1,3-thiazol-2-amine typically involves the reaction of appropriate thiazole precursors with dimethylamine and isopropylamine.

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of catalysts and specific reaction temperatures and pressures are crucial to ensure efficient production. The final product is usually purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-4-(propan-2-yl)-1,3-thiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazoles .

Scientific Research Applications

N,N-Dimethyl-4-(propan-2-yl)-1,3-thiazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-Dimethyl-4-(propan-2-yl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may bind to bacterial enzymes, disrupting their function and leading to antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyl-4-[(propan-2-ylamino)methyl]aniline
  • N,N-Dimethyl-4-({[4-(propan-2-yl)phenyl]amino}methyl)aniline

Uniqueness

N,N-Dimethyl-4-(propan-2-yl)-1,3-thiazol-2-amine is unique due to its specific thiazole ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications .

Properties

CAS No.

85656-44-6

Molecular Formula

C8H14N2S

Molecular Weight

170.28 g/mol

IUPAC Name

N,N-dimethyl-4-propan-2-yl-1,3-thiazol-2-amine

InChI

InChI=1S/C8H14N2S/c1-6(2)7-5-11-8(9-7)10(3)4/h5-6H,1-4H3

InChI Key

QRYOBASSRUOZQP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CSC(=N1)N(C)C

Origin of Product

United States

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